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Compound of Interest

Compound Name:
Thalidomide-4-C3-NH2

hydrochloride

Cat. No.: B2473146 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to Dose-Response

Curves and Methodologies for PROTACs Utilizing a Thalidomide-Derived E3 Ligase Ligand.

This guide provides a comparative overview of two Proteolysis-Targeting Chimeras (PROTACs)

that employ a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase,

leading to the degradation of their respective target proteins: Transcriptional Enhanced

Associated Domain (TEAD) and Bromodomain-containing protein 9 (BRD9). While the specific

linker "Thalidomide-4-C3-NH2 hydrochloride" serves as a foundational building block, this

guide focuses on reported PROTACs with similar structural motifs to provide actionable

experimental data.

Overview of Compared PROTACs
This comparison focuses on "PROTAC TEAD degrader-1" and "dBRD9," two well-

characterized PROTACs targeting key proteins in cancer signaling pathways.

PROTAC TEAD degrader-1: This molecule targets the TEAD family of transcription factors,

which are crucial downstream effectors of the Hippo signaling pathway. Dysregulation of the

Hippo pathway is implicated in various cancers.

dBRD9: This PROTAC is designed to degrade BRD9, a component of the BAF (SWI/SNF)

chromatin remodeling complex. Aberrant activity of this complex is a known driver in several

malignancies.
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Quantitative Dose-Response Data
The following tables summarize the dose-response characteristics of the featured PROTACs

and selected alternative degraders or inhibitors for comparison.

Table 1: Dose-Response Data for TEAD-Targeting Compounds

Compoun
d

Target(s) Cell Line DC50 Dmax IC50 Notes

PROTAC

TEAD

degrader-1

Pan-TEAD NCI-H226

Not

explicitly

stated, but

significant

degradatio

n observed

at 0.1 µM

>50% at 1

µM
0.21 µM

Degrades

TEAD

proteins in

a dose-

dependent

manner.[1]

KG-FP-003 Pan-TEAD NCI-H1299
Low

nanomolar
>90%

Not

specified

Potent and

durable

TEAD

degrader.

[2]

IAG933 TEAD Various
Not

Applicable

Not

Applicable

Varies by

cell line

A TEAD-

YAP

protein-

protein

interaction

inhibitor.[2]

[3]

Table 2: Dose-Response Data for BRD9-Targeting Compounds
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Compoun
d

Target Cell Line DC50 Dmax IC50 Notes

dBRD9 BRD9 G401 <10 nM >90%
Not

specified

A potent

and

selective

BRD9

degrader.

CW-3308 BRD9 HS-SY-II <10 nM >90%
Not

specified

Orally

bioavailabl

e BRD9

degrader.

[4]

E5 BRD9 MV4-11 16 pM
Not

specified
0.27 nM

A highly

potent

PROTAC

for BRD9.

[5]

I-BRD9 BRD9

LNCaP,

VCaP,

22Rv1, C4-

2

Not

Applicable

Not

Applicable
~3 µM

A selective

small

molecule

inhibitor of

the BRD9

bromodom

ain.[6]

Signaling Pathways
The targeted proteins, TEAD and BRD9, are integral components of distinct signaling pathways

critical in cell proliferation and gene regulation.
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Hippo Signaling Pathway

BAF Chromatin Remodeling

MST1/2 LATS1/2
 phosphorylates

YAP/TAZ

 phosphorylates
(inactivates)

TEAD
 co-activates Target Gene

Expression
 promotes

BAF Complex Nucleosome
 remodels

BRD9
 is a subunit of Chromatin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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